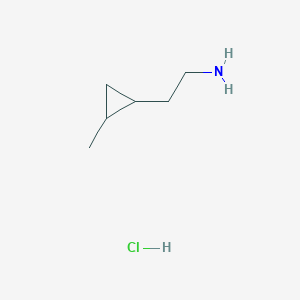

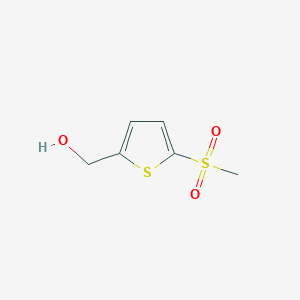

![molecular formula C20H19N3O6 B2509050 5-(4-Ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-4,6-dion CAS No. 471917-12-1](/img/structure/B2509050.png)

5-(4-Ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-4,6-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including an ethoxyphenyl group, a nitrophenyl group, and a dihydro-2H-pyrrolo[3,4-d]isoxazole dione system. This structure suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions and can be guided by similar synthetic pathways found in literature. For instance, the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, as reported in the literature, involves the reaction of nitrilimine with dipolarophilic reagents . Similarly, the formation of pyrrolo[3,2-d]isoxazoles can be achieved through 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to have significant resonance stabilization due to the presence of conjugated systems. The nitro group and the ethoxy group would contribute to the electronic distribution within the molecule, potentially affecting its reactivity. X-ray crystallography and quantum chemical calculations could provide detailed insights into the geometrical parameters of the molecule, as has been done for methoxy substituted phenylazo pyridones .

Chemical Reactions Analysis

The presence of multiple reactive sites on the molecule suggests a variety of chemical reactions it could undergo. For example, the nitro group could participate in electrophilic substitution reactions, while the isoxazole ring might be involved in cycloaddition reactions, similar to the reactions of 3-methylthieno[3,2-c]isoxazole . The ethoxy group could undergo nucleophilic substitution reactions, and the pyrrolo[3,4-d]isoxazole system might be reactive towards nucleophiles or electrophiles depending on the conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity would be influenced by the molecular structure. The presence of the ethoxy group could increase solubility in organic solvents, while the nitro group could contribute to lower solubility in water. The chemical properties, including acidity, basicity, and reactivity, would be determined by the functional groups present. For instance, the pyrrole-2,5-dione system is known to be a key structural feature in inhibitors of glycolic acid oxidase, indicating that the compound might also exhibit biological activity .

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich Oprea1_301909, haben sich als vielversprechende antivirale Wirkstoffe erwiesen. Zum Beispiel:

- Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine inhibitorische Aktivität gegen Influenza A mit einem IC50 von 7,53 μmol/L und einem hohen Selektivitätsindex (SI) von 17,1 gegenüber CoxB3-Virus .

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen Coxsackie B4-Virus mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Anti-HIV-Aktivität

Obwohl Oprea1_301909 nicht direkt untersucht wurde, wurden Indolderivate als Anti-HIV-Wirkstoffe untersucht . Zukünftige Forschung könnte sein Potenzial in diesem Zusammenhang untersuchen.

Weitere Anwendungen

Neben den genannten Bereichen wurden Indolderivate auf antimikrobielle, antituberkulöse, antidiabetische und antimalarielle Aktivitäten untersucht . Während spezifische Daten zu Oprea1_301909 rar sind, deutet sein Indolkern auf eine breite Palette von Möglichkeiten hin.

Zusammenfassend lässt sich sagen, dass Oprea1_301909 vielfältige biologische Aktivitäten besitzt und sein Potenzial für neuere therapeutische Anwendungen ein spannender Weg für weitere Erkundungen ist . Forscher sollten seine einzigartigen Eigenschaften und Interaktionen weiter untersuchen, um sein volles Potenzial in verschiedenen wissenschaftlichen Bereichen freizuschalten.

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-3-28-15-10-8-13(9-11-15)22-19(24)16-17(21(2)29-18(16)20(22)25)12-4-6-14(7-5-12)23(26)27/h4-11,16-18H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFJVMLESHRTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)

![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)